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molecular formula C12H10ClNO2 B8811824 Ethyl 5-chloroquinoline-6-carboxylate

Ethyl 5-chloroquinoline-6-carboxylate

Cat. No. B8811824
M. Wt: 235.66 g/mol
InChI Key: DHTMKCPSNNNFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922734

Procedure details

A mixture of ethyl 4-amino-2-chlorobenzoate (20 g), glycerol (32.17 g) and sodium 3-nitrobenzenesulfonate (46.73 g) in sulfuric acid (75%) (160 ml) was stirred for 3 hours at 100° C. and for 1 hour at 140° C. After the mixture was cooled to 60° C. and ethanol (200 ml) was added, the mixture was stirred for 16 hours at 60° C. Ethanol was evaporated and the residue was poured into ice water, neutralized with NH4OH and extracted with ethylacetate. The separated organic layer was dried over MgSO4, filtered and the filtrate evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2 /ethylacetate 97.5/2.5). The desired pure fractions were collected and evaporated, yielding 7.56 g (28%) ethyl 5-chloro-6-quinolinecarboxylate (intermediate 1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.17 g
Type
reactant
Reaction Step One
Name
sodium 3-nitrobenzenesulfonate
Quantity
46.73 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:4]([Cl:13])[CH:3]=1.O[CH2:15][CH:16]([CH2:18]O)O.[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].C(O)C>S(=O)(=O)(O)O>[Cl:13][C:4]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=[C:2]2[C:3]=1[CH:15]=[CH:16][CH:18]=[N:1]2 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OCC)C=C1)Cl
Name
Quantity
32.17 g
Type
reactant
Smiles
OCC(O)CO
Name
sodium 3-nitrobenzenesulfonate
Quantity
46.73 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at 100° C. and for 1 hour at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 60° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours at 60° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (eluent: CH2Cl2 /ethylacetate 97.5/2.5)
CUSTOM
Type
CUSTOM
Details
The desired pure fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=CC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.56 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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